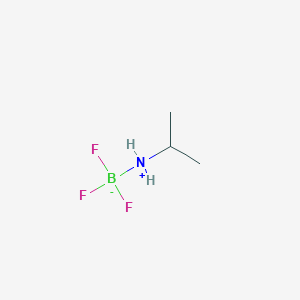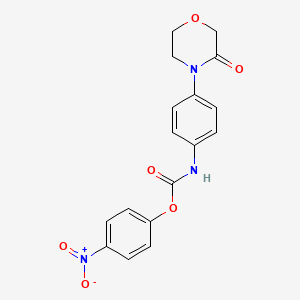
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a chemical compound known for its utility in various research and industrial applications. It is characterized by the presence of a nitrophenyl group and a morpholino group, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves reacting 4-nitrophenyl chloroformate with 4-(3-oxomorpholino)phenylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C . The reaction is usually complete within 1-2 hours with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as 4-nitrophenyl chloroformate and 4-(3-oxomorpholino)phenylamine, with bases like TEA in solvents like THF.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate linkage would yield 4-nitrophenol and 4-(3-oxomorpholino)phenylamine.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential pharmaceutical agents, particularly as inhibitors of enzymes like factor Xa.
Bioconjugation: Employed in the covalent attachment of biomolecules to surfaces or other molecules.
Antimicrobial and Antioxidant Studies: Evaluated for its potential antimicrobial and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is crucial in the blood coagulation pathway. The nitrophenyl group may also participate in redox reactions, contributing to its antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions.
4-Nitrophenyl Carbamate: Shares the nitrophenyl group but differs in the amine component.
Morpholino Derivatives: Compounds containing the morpholino group, used in various chemical and biological applications.
Uniqueness
4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is unique due to the combination of the nitrophenyl and morpholino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Propiedades
Fórmula molecular |
C17H15N3O6 |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |
Clave InChI |
LNDXRKGUHRAKBC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)
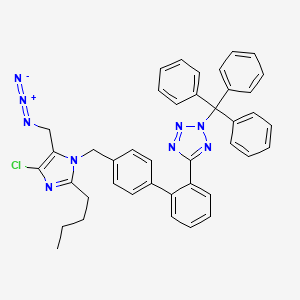
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
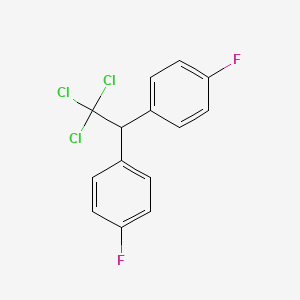
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)
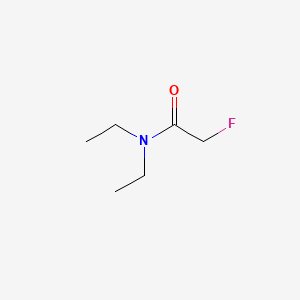
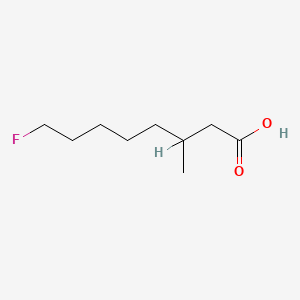
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)

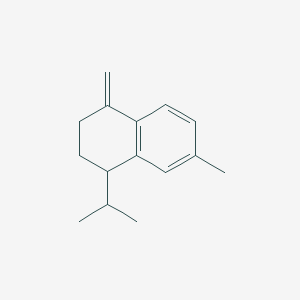
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
